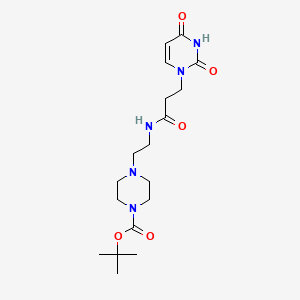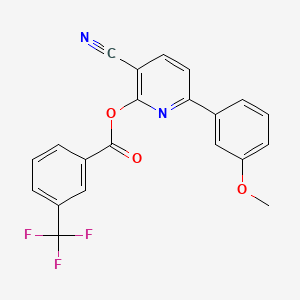
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate (CMPT) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. CMPT has been found to possess unique properties that make it an attractive compound for experimentation, particularly in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
Electrochemical Behavior
- The electrochemical behavior of similar compounds, like 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydropyridine, has been studied in protic mediums. This research offers insights into the electrochemical reduction and oxidation processes of these compounds (David et al., 1995).
Crystal Structure Analysis
- The crystal structure of related compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H‐benzo[6,7]cyclohepta[1,2‐b]pyridine‐3‐carbonitrile has been determined. This provides a deeper understanding of the molecular configuration and bonding in such compounds (Moustafa & Girgis, 2007).
Synthesis of Functionalized Compounds
- Research has been conducted on the synthesis of derivatives like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene as components for functionalized (trifluoromethyl)benzenes and pyridines. This demonstrates the compound's utility in synthesizing complex organic structures (Volle & Schlosser, 2002).
Preparation of Substituted Compounds
- There has been research on the preparation of substituted compounds like methyl o-nitrophenyl sulfides, where derivatives of the primary compound play a key role (Dudová et al., 2002).
Conformational Analysis and Biological Activity
- Studies on the conformational analysis and biological activity of related compounds, such as 2-substituted-5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates, are important for understanding their potential medicinal applications (Orsini et al., 1993).
properties
IUPAC Name |
[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c1-28-17-7-3-4-13(11-17)18-9-8-15(12-25)19(26-18)29-20(27)14-5-2-6-16(10-14)21(22,23)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYKUUBVKNXWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)
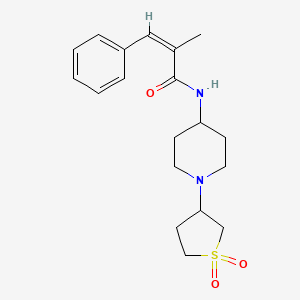
![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)
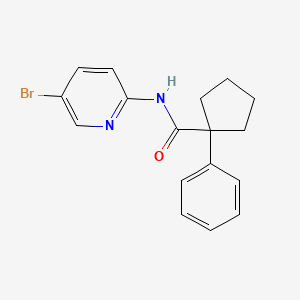
![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2670531.png)
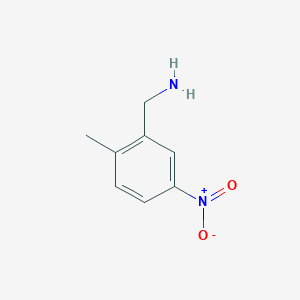
![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)
![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)
![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)
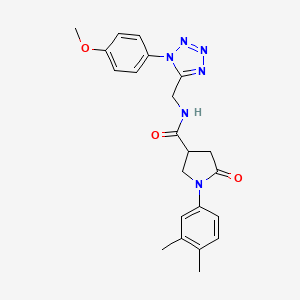
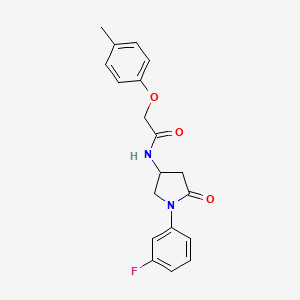
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)
